Ethyl 4-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate is a mouthful of a compound! Let’s break it down:
Chemical Formula: CHNO
IUPAC Name: this compound
This compound belongs to the quinazolinone family and contains a piperazine ring. Its structure combines elements of both quinazoline and piperazine, making it intriguing for various applications.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common method includes the reaction of aromatic aldehydes, 5,5-dimethyl-1,3-cyclohexanedione, ethyl acetoacetate, and ammonium acetate. Triethylbenzylammonium chloride (TEBA) acts as a catalyst in water .
Industrial Production:: While not widely produced industrially, research laboratories often synthesize it for specific applications.
Chemical Reactions Analysis
Reactivity::
Oxidation: Undergoes oxidation reactions.
Reduction: Can be reduced.
Substitution: Exhibits substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH).
Substitution: Various nucleophiles (e.g., amines, alkoxides).
Major Products:: The specific products depend on reaction conditions, but expect derivatives of the quinazolinone core.
Scientific Research Applications
Chemistry::
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development.
Organic Synthesis: Used as a building block in complex molecule synthesis.
Anticancer Properties: Investigated for its effects on cancer cells.
Neuroscience: May interact with neurotransmitter receptors.
Pharmaceuticals: Potential drug candidates.
Agrochemicals: Building blocks for crop protection chemicals.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, affecting signaling pathways or enzymatic processes.
Comparison with Similar Compounds
While unique, it shares features with other quinazolinones. Similar compounds include:
Ethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: (CAS: 181480-21-7).
Ethyl 5-oxo-5,6,7,8-tetrahydroquinazolin-2-ylcarboxylate: (CAS: 1616071-22-7).
Properties
Molecular Formula |
C18H26N4O3 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
ethyl 4-(4,7,7-trimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H26N4O3/c1-5-25-17(24)22-8-6-21(7-9-22)16-19-12(2)15-13(20-16)10-18(3,4)11-14(15)23/h5-11H2,1-4H3 |
InChI Key |
DPYGHJXMOKBNQO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC(=C3C(=N2)CC(CC3=O)(C)C)C |
Origin of Product |
United States |
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